Trt-Hse(Me)-OH.DEA

Description

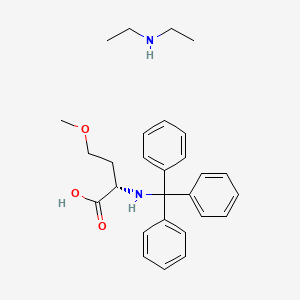

Trt-Hse(Me)-OH·DEA (CAS: 85918-00-9) is a diethylammonium salt of N-α-trityl-O-methyl-L-homoserine, a protected amino acid derivative. The compound features:

- Structure: A trityl (triphenylmethyl) group protecting the α-amino group, a methyl ester modification on the homoserine side chain, and a diethylamine counterion to enhance solubility .

- Molecular Formula: C₂₆H₂₉NO₃·C₄H₁₁N (total molecular weight: 448.61 g/mol) .

- Applications: Primarily used in solid-phase peptide synthesis (SPPS) to prevent racemization and improve handling of sensitive amino acid residues during coupling reactions .

Properties

Molecular Formula |

C28H36N2O3 |

|---|---|

Molecular Weight |

448.6 g/mol |

IUPAC Name |

N-ethylethanamine;(2S)-4-methoxy-2-(tritylamino)butanoic acid |

InChI |

InChI=1S/C24H25NO3.C4H11N/c1-28-18-17-22(23(26)27)25-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21;1-3-5-4-2/h2-16,22,25H,17-18H2,1H3,(H,26,27);5H,3-4H2,1-2H3/t22-;/m0./s1 |

InChI Key |

WUANKRBYRBUKNG-FTBISJDPSA-N |

Isomeric SMILES |

CCNCC.COCC[C@@H](C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Canonical SMILES |

CCNCC.COCCC(C(=O)O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features

| Compound Name | CAS Number | Key Structural Modifications | Molecular Weight (g/mol) |

|---|---|---|---|

| Trt-Hse(Me)-OH·DEA | 85918-00-9 | Homoserine methyl ester, trityl-protected α-amine | 448.61 |

| Trt-D-Hse(Bzl)-OH·DEA | 1272755-35-7 | D-homoserine benzyl ester, trityl-protected α-amine | 524.71 |

| Trt-Met-OH·DEA | 80514-69-8 | Methionine with trityl-protected α-amine | 480.66 (C₂₈H₃₆N₂O₂S) |

| Trt-Thr-OH·DEA | 80514-77-8 | Threonine with trityl-protected α-amine | 434.57 |

| Trt-L-Glu(OMe)-OH·DEA | N/A | Glutamic acid γ-methyl ester, trityl-protected α-amine | ~500 (estimated) |

Key Observations :

- Side-Chain Diversity : Trt-Hse(Me)-OH·DEA and Trt-D-Hse(Bzl)-OH·DEA share a homoserine backbone but differ in ester groups (methyl vs. benzyl). The benzyl group in the latter increases steric bulk and hydrophobicity .

- Chirality : Trt-D-Hse(Bzl)-OH·DEA is the D-isomer, which is critical for synthesizing enantioselective peptides .

- Functional Groups : Trt-Met-OH·DEA contains a thioether side chain (methionine), offering unique reactivity in disulfide bond formation, unlike the hydroxyl/ester groups in homoserine derivatives .

Physicochemical Properties

| Property | Trt-Hse(Me)-OH·DEA | Trt-Thr-OH·DEA | Trt-Met-OH·DEA |

|---|---|---|---|

| Solubility | Soluble in DMSO | Soluble in DMSO | Limited in H₂O |

| Storage | -20°C (dry) | -20°C (dry) | -20°C (dry) |

| Stability | Hydrolysis-prone | Stable | Light-sensitive |

Key Insights :

- Solubility : All compounds are highly soluble in polar aprotic solvents (e.g., DMSO) due to the diethylammonium counterion, but poorly soluble in water .

- Stability : Trt-Hse(Me)-OH·DEA’s methyl ester is susceptible to hydrolysis under basic conditions, whereas Trt-Thr-OH·DEA’s hydroxyl group requires protection during acidic deblocking .

Analytical Methods

HPLC methods for these compounds often use DEA (diethylamine) in mobile phases to reduce silanol interactions and improve peak symmetry. Example conditions:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.